

Dapsone-15N2: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dapsone-15N2**

Cat. No.: **B584252**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the essential components found in a Certificate of Analysis (CoA) for **Dapsone-15N2**. This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. Understanding the data and methodologies presented in its CoA is paramount for ensuring the quality, identity, and purity of the material, thereby guaranteeing the integrity of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for **Dapsone-15N2**. These values are critical for assessing the suitability of the labeled compound for its intended research application.

Table 1: Identification and Physical Properties

Parameter	Specification	Result
Product Name	Dapsone-15N2	Dapsone-15N2
CAS Number	287476-19-1	287476-19-1
Molecular Formula	<chem>C12H12^{15}N2O2S</chem>	<chem>C12H12^{15}N2O2S</chem>
Molecular Weight	250.29 g/mol	250.29 g/mol
Appearance	White to off-white solid	Conforms
Melting Point	175-181 °C	178 °C

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification	Result
Chemical Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥ 99 atom % ^{15}N	99.7 atom % ^{15}N
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content (Karl Fischer)	Karl Fischer Titration	≤ 0.5%	0.1%
Identity ($^1\text{H-NMR}$)	$^1\text{H-NMR}$ Spectroscopy	Conforms to structure	Conforms

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are fundamental to the quality control and certification of **Dapsone-15N2**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Dapsone-15N2** by separating it from any impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)

Procedure:

- Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 70:30 v/v) is prepared. The mobile phase may be acidified slightly with formic acid to improve peak shape.
- Standard and Sample Preparation: A standard solution of **Dapsone-15N2** is prepared at a known concentration in the mobile phase. The test sample is also dissolved in the mobile phase to a similar concentration.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 25 °C
 - Detection Wavelength: 295 nm
- Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of **Dapsone-15N2** are recorded.
- Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Isotopic Enrichment

Objective: To determine the isotopic enrichment of ^{15}N in the **Dapsone-15N2** molecule.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: The **Dapsone-15N2** sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- Infusion and Ionization: The sample solution is directly infused into the mass spectrometer's ionization source.
- Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion.
- Data Analysis: The relative intensities of the ion corresponding to **Dapsone-15N2** (with two ^{15}N atoms) and the ion corresponding to Dapsone containing one or zero ^{15}N atoms are measured.
- Calculation: The isotopic enrichment is calculated based on the relative abundances of these isotopic peaks.

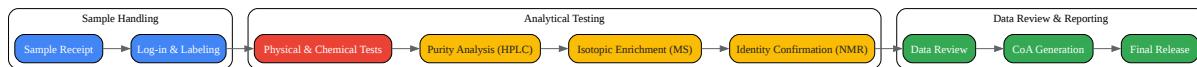
$^1\text{H-NMR}$ Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of **Dapsone-15N2**.

Instrumentation:

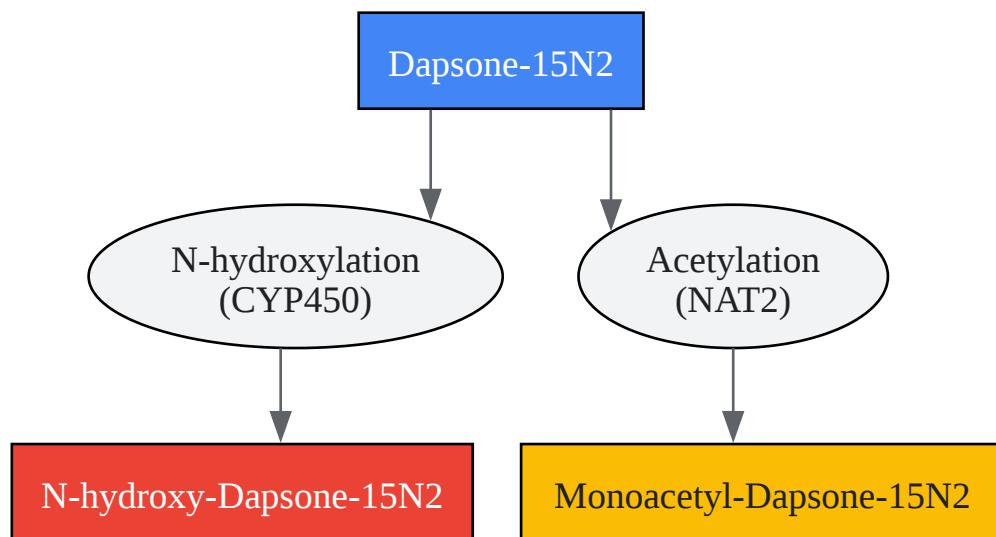
- Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

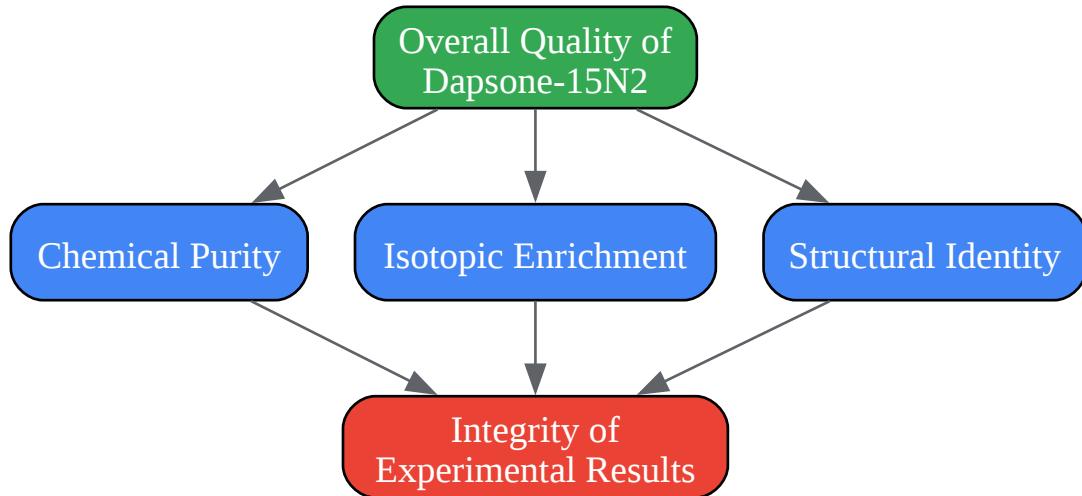

- Deuterated solvent (e.g., DMSO-d₆).

Procedure:

- Sample Preparation: A small amount of **Dapsone-15N2** is dissolved in the deuterated solvent.
- Data Acquisition: The ^1H -NMR spectrum is acquired.
- Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum of Dapsone or to the expected pattern based on its known structure. The absence of unexpected signals confirms the identity and structural integrity of the compound.


Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the analysis and use of **Dapsone-15N2**.


[Click to download full resolution via product page](#)

Caption: Workflow for the generation of a Certificate of Analysis.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Dapsone.

[Click to download full resolution via product page](#)

Caption: Logical relationship of quality attributes to experimental integrity.

- To cite this document: BenchChem. [Dapsone-15N2: A Comprehensive Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b584252#dapsone-15n2-certificate-of-analysis\]](https://www.benchchem.com/product/b584252#dapsone-15n2-certificate-of-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com